Thiophene

Description

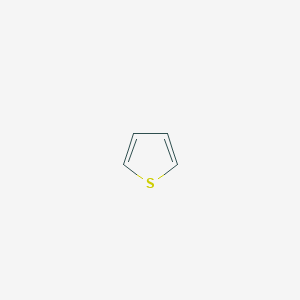

Structure

3D Structure

Properties

IUPAC Name |

thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLMLYBLZKORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S, Array | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4 | |

| Record name | Thiophene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107760-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64059-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026145 | |

| Record name | Thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

110-02-1 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMB37IQ40B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Thiophene and Its Derivatives

Traditional and Established Synthetic Routes

Traditional methods for thiophene synthesis typically involve the introduction of a sulfur atom into an open-chain precursor that already contains the complete carbon skeleton, or functionalization of a pre-existing this compound nucleus derpharmachemica.com. These methods often rely on condensation and cyclization reactions.

The Gewald reaction, first reported by Gewald in 1966, is a common route for synthesizing 2-aminothiophenes derpharmachemica.com. This method involves the base-catalyzed condensation of a ketone (or aldehyde or 1,3-dicarbonyl species) with an activated nitrile (such as a β-ketonitrile or malononitrile) and elemental sulfur, followed by cyclization derpharmachemica.commdpi.comuobaghdad.edu.iq. The mechanism typically begins with a Knoevenagel condensation to form an acrylonitrile, which is then thiolated at the methylene (B1212753) position, followed by cyclization and protonation to yield the 2-aminothis compound derpharmachemica.commdpi.comresearchgate.net.

Modern improvements to the Gewald reaction aim to enhance efficiency and expand substrate scope. These improvements include the use of microwave irradiation, solid support, ionic liquids, and heterogeneous catalysts, which can lead to reduced reaction times and improved yields mdpi.comumich.edu. For instance, some studies have achieved high yields (57-95%) in short reaction times (e.g., 30 minutes) under microwave radiation researchgate.net. The use of inorganic bases in tetrahydrofuran (B95107) (THF)/water mixtures has also been shown to suppress byproduct formation researchgate.net.

Table 1: Representative Conditions and Outcomes for Gewald Reaction Improvements

| Improvement Type | Key Reagents/Conditions | Noted Benefits | Yield Range | Reaction Time |

| Microwave Irradiation | Ketone, β-ketonitrile, S, base, microwave | Reduced reaction time, improved yields | 57-95% researchgate.net | 30 min researchgate.net |

| Solvent-Free/Catalytic Base | Ketone, activated nitrile, S, catalytic morpholine | Catalytic in base, similar yields to solution | Similar to solution mdpi.com | Varied mdpi.com |

| Inorganic Base in THF/Water | Ylidene malononitriles, S, inorganic base | Suppresses byproduct formation | Not specified researchgate.net | Not specified researchgate.net |

The Paal-Knorr this compound synthesis involves the condensation of 1,4-dicarbonyl compounds with a sulfur source to yield thiophenes derpharmachemica.comuobaghdad.edu.iqorganic-chemistry.orgpharmaguideline.com. Traditionally, phosphorus pentasulfide (P₂S₅) was employed as the sulfurizing agent derpharmachemica.comorganic-chemistry.orgpharmaguideline.com. However, P₂S₅ also acts as a dehydrating agent, which can lead to the formation of furan (B31954) as a byproduct derpharmachemica.comorganic-chemistry.org.

To address this, alternative sulfur sources like Lawesson's reagent and bis(trimethylsilyl) sulfide (B99878) have been developed derpharmachemica.comorganic-chemistry.org. The mechanism is believed to involve the sulfurization of the 1,4-dicarbonyl compound, producing a thioketone intermediate, rather than proceeding through a furan intermediate wikipedia.org.

The Fiesselmann this compound synthesis is a named reaction that enables the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org. This reaction involves the condensation of thioglycolic acid or its derivatives with α,β-acetylenic esters in the presence of a base uobaghdad.edu.iqwikipedia.orgyoutube.com. The process involves a series of base-catalyzed 1,4-conjugate addition reactions, leading to the formation of a thioacetal, followed by cyclization derpharmachemica.comwikipedia.org.

Variations of the Fiesselmann synthesis exist, such as starting from cyclic β-ketoesters and thioglycolic acid, which can yield monoadducts or thioacetals depending on the presence of alcohol wikipedia.org. The reaction has also been extended to synthesize thiophenes bearing boronate and carboxylate ester groups by utilizing ynone trifluoroborate salts core.ac.uk.

The Hinsberg this compound synthesis involves two consecutive aldol (B89426) condensations between a 1,2-dicarbonyl compound (such as an α-diketone, α-ketoester, or α-ketoaldehyde) and diethyl thiodiacetate derpharmachemica.comuobaghdad.edu.iqresearchgate.netyoutube.com. This reaction typically occurs in the presence of a strong base rrbdavc.org. The initial product is often an ester-acid, formed via a Stobbe-type mechanism, which is then usually hydrolyzed to an isolated diacid derpharmachemica.comresearchgate.net. Subsequent decarboxylation, often achieved by heating with copper at elevated temperatures (e.g., 300°C), can yield the desired this compound youtube.com.

Metal-Catalyzed Approaches

Metal-catalyzed reactions offer highly efficient and selective routes to thiophenes and their derivatives, often allowing for the formation of complex structures with precise control.

Palladium catalysis plays a significant role in the synthesis of this compound derivatives, particularly for carbon-carbon bond formation.

Stille Coupling: This cross-coupling reaction involves the reaction of an organotin reagent (typically an organostannane) with an organic halide or triflate, catalyzed by palladium fishersci.se. For this compound synthesis, Stille coupling is widely used to introduce aryl, alkenyl, or alkyl groups onto the this compound ring, providing access to highly substituted thiophenes.

Suzuki Coupling: Suzuki coupling, another palladium-catalyzed cross-coupling reaction, involves the reaction of an organoboron compound (e.g., boronic acid or ester) with an organic halide or triflate wikidata.org. This method is highly versatile for creating C-C bonds with this compound derivatives, offering good functional group tolerance and often utilizing less toxic reagents compared to Stille coupling.

C-H Arylation: Palladium-catalyzed C-H arylation allows for the direct functionalization of this compound rings by coupling them with aryl halides or other aryl sources, bypassing the need for pre-functionalized this compound starting materials fishersci.no. This approach offers atom economy and simplifies synthetic routes by directly activating C-H bonds.

Heterocyclodehydration: While less commonly associated with direct this compound ring formation, palladium catalysis can be involved in transformations that lead to this compound derivatives through cyclization and dehydration processes. For example, some palladium-catalyzed cyclizations of sulfur-containing precursors could lead to this compound rings, though direct "heterocyclodehydration" as a primary method for this compound ring formation via palladium is not as broadly documented as the cross-coupling reactions.

Table 2: Overview of Palladium-Catalyzed Reactions for this compound Derivatives

| Reaction Type | Key Reagents/Substrates | Typical Products | Advantages |

| Stille Coupling | Organotin reagents, organic halides/triflates | Aryl, alkenyl, alkyl substituted thiophenes | Versatile for diverse substitutions |

| Suzuki Coupling | Organoboron compounds, organic halides/triflates | Aryl, alkenyl substituted thiophenes | Good functional group tolerance, less toxic reagents |

| C-H Arylation | This compound, aryl halides/sources | Directly arylated thiophenes | Atom economy, simplified synthesis |

Copper-Catalyzed Reactions (e.g., S-Alkenylation)

Copper catalysis has emerged as a valuable tool for constructing this compound rings. An efficient synthetic route involves the copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes americanelements.comfishersci.it. This methodology provides a straightforward approach to variously substituted thiophenes, including di-, tri-, and tetrasubstituted derivatives, often in excellent yields. The process is characterized by its simplicity, cost-effectiveness, and tolerance for a wide array of substituent groups and patterns.

Indium and Rhodium Catalysis

Transition metal catalysis, beyond copper, also plays a significant role in this compound synthesis. Rhodium-catalyzed reactions, for instance, offer highly efficient and regioselective pathways to substituted thiophenes. A notable example is the rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes, which proceeds via a Rh thiavinyl carbene intermediate to yield highly substituted thiophenes americanelements.com. While the search results mention indium catalysis in a general context of metal-catalyzed heterocyclization, specific detailed findings for indium catalysis in this compound synthesis were not explicitly provided in the same depth as rhodium or copper.

Nickel-Catalyzed Polymerization (e.g., Kumada Catalyst-Transfer Polycondensation)

Nickel catalysis is a highly effective strategy for the controlled synthesis of polythiophenes, which are crucial in electronic materials due to their conductive properties. The Kumada Catalyst-Transfer Polycondensation (CTP) is a particularly efficient method, enabling the production of polythiophenes with high molecular weights, controlled polydispersities, and end-group control.

Studies on nickel-catalyzed polymerization of this compound derivatives have utilized catalyst precursors such as Ni(cod)(dq) (COD: 1,5-cyclooctadiene; DQ: duroquinone). This approach has been shown to reduce the formation of undesired homocoupling byproducts, which are often problematic with nickel(II) catalysts. The mechanism of this compound CTP has been extensively studied, revealing that it proceeds via a living chain-growth polymerization, where the metal catalyst remains attached to the nascent polymer chain throughout the process. Experimental and computational evidence has characterized square planar η²-Ni(0)-thiophene species as critical intermediates, confirming the viability of C,C-η² bound intermediates and providing an electronic rationale for their stability, which is essential for living polymerizations. Furthermore, C,S-κ² species may also be relevant in nickel-catalyzed CTP of thiophenes.

Another nickel-catalyzed approach is the direct arylation polymerization of di- and tri-thiophene heteroaryls with poly(hetero)aryl halides. Utilizing an earth-abundant nickel(II) bipyridine catalyst in combination with lithium hexamethyldisilazide as a base, this method yields highly cross-linked organic polymers in high yields (34% to 99%).

Metal-Free Synthetic Methodologies

The development of metal-free synthetic methodologies for this compound derivatives is driven by the desire to minimize metal toxicity and advance green chemistry principles. These approaches often involve controlled reaction conditions and readily available reagents.

Cyclization of Functionalized Alkynes (e.g., S-Containing Alkyne Substrates)

Innovative approaches to the regioselective synthesis of substituted thiophenes from acyclic precursors are largely based on the heterocyclization of functionalized alkynes wikidata.orgnih.gov. This methodology allows for the construction of the this compound ring with desired substitution patterns in a regiospecific and atom-economical manner, often in a single step wikidata.orgnih.gov.

Key examples include the cyclization of S-containing alkyne substrates. The iodocyclization of suitably functionalized alkynes is a significant synthetic tool for directly preparing iodine-containing thiophenes from readily available sulfur-containing alkynes wikidata.org. Another method involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, leading to substituted thiophenes wikidata.orgnih.gov. This cyclization is catalyzed by PdI₂ in conjunction with excess KI and can occur in solvents like methanol (B129727) or ionic liquids wikidata.orgnih.gov.

Utilization of Potassium Sulfide or Elemental Sulfur as Sulfur Sources

Potassium sulfide (K₂S) and elemental sulfur (S₈) are frequently employed as sulfur sources in metal-free this compound synthesis americanelements.comfishersci.it. For instance, the reaction of substituted buta-1-enes with potassium sulfide provides an atom-economical and transition-metal-free route to thiophenes via the cleavage of multiple C-H bonds americanelements.com. This strategy can also be applied to synthesize thiophenes from 1,4-diaryl-1,3-dienes americanelements.com.

Elemental sulfur (S₈) or potassium ethyl xanthate (EtOCS₂K) can be used in a metal-free dehydration and sulfur cyclization of alkynols to yield various substituted thiophenes americanelements.com. This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻) and its subsequent addition to alkynes americanelements.com. Optimization studies for this method have identified iodine as an effective promoter and N-methyl-2-pyrrolidone (NMP) as an ideal solvent, ensuring high yields and accommodating a broad substrate scope with various functional groups.

Heterocyclization of Bromoenynes

The heterocyclization of bromoenynes offers a transition-metal-free and environmentally sustainable strategy for this compound synthesis through a sulfuration/cyclization process wikidata.orgnih.govamericanelements.com. This method utilizes inexpensive and safe potassium ethyl xanthate (EtOCS₂K) as a thiol surrogate in a mixed solvent system, typically involving tetrabutylphosphonium (B1682233) bromide and water americanelements.com. This approach provides a range of substituted thiophenes in moderate to good yields. Additionally, 2,3,4,5-tetrasubstituted thiophenes can be prepared under mild conditions via electrophilic heterocyclization with ammonium (B1175870) iodide (NH₄I) and EtOCS₂K.

Annulation Protocols (e.g., [4+1]-thioannulation)

Annulation protocols are powerful synthetic strategies that involve the formation of a new ring by connecting two or more molecular fragments. In this compound synthesis, these methods allow for the construction of the this compound ring with desired substitution patterns in a regioselective and atom-economical manner, often in a single step nih.gov.

A prominent example is the [4+1]-thioannulation strategy. Recent advancements include the efficient and transition-metal-free [4+1]-thioannulation of sulfonyl-tethered 1,3-enynes with sodium sulfide (Na₂S) in the presence of cesium carbonate (Cs₂CO₃), yielding 2,4-disubstituted thiophenes in good to high yields. researchgate.net Another approach involves the [3+2] S-annulation process, where 1,4-zwitterionic thiolates react with activated alkynes to synthesize poly-substituted thiophenes with excellent yields. rsc.org Furthermore, Rh(II)-mediated domino [4+1]-annulation of α-cyanothioacetamides using diazoesters has been developed as a new entry for the synthesis of multisubstituted thiophenes. researchgate.net

Radical Ring-Opening Reactions

Radical ring-opening reactions offer an alternative pathway for constructing this compound derivatives by cleaving existing cyclic structures. This methodology often allows for the formation of complex this compound scaffolds from readily available precursors.

One notable example involves a radical ring-opening reaction between 2-substituted cyclobutanone (B123998) oxime esters and enaminothiones, proceeding via C-C bond cleavage to yield substituted this compound derivatives. rsc.org Additionally, this compound ring-opening processes have been observed in reactions of 2-chloro-6-((substituted)amino)-3-nitro-4-oxo-4H-thieno[2,3-b]thiopyran-5-carboxylate with N'-(aryl)benzothiohydrazides under basic conditions, leading to novel thiadiazoline-sulfanylthiopyran hybrids. ju.edu.joresearchgate.net The involvement of transition metals has also been explored in facilitating new pathways for this compound ring opening. acs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot process to form a single product, incorporating significant portions of all starting materials. MCRs are highly valued in this compound synthesis due to their time-saving nature, step-economy, and high atom economy, often eliminating the need for intermediate isolation. tandfonline.comresearcher.life

Various MCRs have been developed for this compound synthesis, including metal-catalyzed, Lewis base-catalyzed, base-catalyzed, and catalyst-free processes. tandfonline.comresearcher.life The Gewald reaction is a classic example, involving an amine-catalyzed Knoevenagel-type condensation followed by an intramolecular ring closure in the presence of elemental sulfur. rsc.org Research findings demonstrate the synthesis of this compound hybrids from the base-mediated reaction of cyclohexan-1,4-dione with malononitrile (B47326) and benzaldehyde (B42025) analogs. tandfonline.com Another efficient one-pot, three-component reaction involves the Knoevenagel condensation of carbonyl compounds and malononitrile/ethyl cyanoacetate, followed by the insertion of sulfur, catalyzed by eggshell/Fe₃O₄ nanoparticles, yielding 2-aminothis compound derivatives. tandfonline.com Furthermore, the synthesis of 2-nitrothiophenes has been achieved through a multicomponent reaction involving 1,3-dicarbonyl compounds, nitromethane, and elemental sulfur. rsc.org An efficient one-pot synthesis of trisubstituted thiophenes has also been reported via the reaction of 3-morpholino-3-thioxopropanenitrile, cyclohexyl isocyanide, and α-haloketones in water. tandfonline.com Solvent-free ionic liquids have also been utilized to immobilize multicomponent syntheses, providing a greener procedure for this compound derivatives. nih.gov

Iodocyclization Reactions

Iodocyclization reactions are a powerful tool for the formation of iodinated this compound derivatives, often proceeding under mild conditions. These reactions typically involve the nucleophilic attack on an alkyne moiety in the presence of an iodine source.

A direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives enables the synthesis of 3-iodothiophenes. This process smoothly converts various substrates into the corresponding 3-iodothis compound (B1329286) derivatives in good yields by reaction with molecular iodine (I₂) in the presence of sodium bicarbonate (NaHCO₃) in acetonitrile (B52724) (MeCN) at room temperature. rsc.orgorganic-chemistry.orgespublisher.com Another method involves the synthesis of 2,3-disubstituted this compound derivatives from substituted benzene (B151609) having a 1,3-dienyl bromide moiety upon reaction with potassium sulfide (K₂S) in the presence of iodine. rsc.org Halocyclization of alkynoic thioesters, acting as S-nucleophiles, with N-halosuccinimides (NIS, NBS), followed by oxidative aromatization with the same reagent, enables a one-pot synthesis of thiophenes. organic-chemistry.org Additionally, the iodocyclization of 2-methylthiophenylacetylenes leads to the formation of 3-iodobenzothiophenes. unipa.it

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly applied in organic synthesis to minimize environmental impact, reduce waste, and enhance sustainability. mdpi.compandawainstitute.com In this compound synthesis, this translates to developing methods that are more atom-economical, use less hazardous solvents, and require less energy.

Solvent-Free Methods

Solvent-free methods are a key aspect of green chemistry, eliminating the need for traditional organic solvents, thereby reducing waste generation, simplifying workup procedures, and often leading to more favorable reaction kinetics due to higher reactant concentrations. internationaljournalcorner.comua.esresearchgate.netchemistrydocs.com

Examples of solvent-free this compound synthesis include the microwave-assisted Suzuki coupling of thienyl boronic acids and esters with thienyl bromides, using aluminum oxide as a solid support. This approach offers a rapid, efficient, and environmentally friendly route to this compound oligomers. scilit.comacs.orgresearchgate.net Another method involves the reaction of aryl methyl ketones with elemental sulfur to selectively produce 2,4-substituted thiophenes, mediated by 1,3-bis(carboxymethyl)imidazolium chloride as a heterogeneous catalyst under solvent-free conditions. researchgate.netua.es A highly efficient and environmentally friendly protocol has also been developed for the microwave-assisted, solvent-free synthesis of azolo[1,5-a]pyrimidine incorporated this compound moiety, utilizing sodium persulfate as an oxidant. researchgate.net Furthermore, solvent-free ionic liquids have been employed in multicomponent syntheses of this compound derivatives, offering a greener alternative. nih.gov

Use of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are recognized as green and sustainable alternatives to conventional organic solvents due to their unique properties, including low volatility, recyclability, non-toxicity, biodegradability, ease of preparation, and often lower cost. rsc.orgnih.govmdpi.cominternationaljournalcorner.comacs.orgresearchgate.netinternationaljournalcorner.com

In this compound synthesis, imidazolium (B1220033) ionic liquids have been used as reaction media for the synthesis of this compound derivatives. rsc.orgpsu.edu The synthesis of 2,3,4-trisubstituted this compound derivatives has been reported using a basic ionic liquid prepared from choline (B1196258) chloride and urea (B33335) as a catalyst. internationaljournalcorner.cominternationaljournalcorner.com Deep eutectic solvents, such as a mixture of choline chloride (ChCl) and glycerol (B35011) (Gly), have been successfully employed for the heterocyclodehydration and iodocyclization of 1-mercapto-3-yn-2-ols, leading to thiophenes and 3-iodothiophenes in good to high yields. mdpi.comresearchgate.net Additionally, a palladium-catalyzed this compound-aryl direct coupling reaction via C-H bond activation has been demonstrated in a choline chloride/urea deep eutectic solvent, highlighting its utility as a green, convenient, and inexpensive reaction medium. acs.org Microwave-assisted S-alkylation of thiophenes has also been explored for the synthesis of new this compound-based ionic liquids. thieme-connect.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of this compound and its derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times and improved yields. The principle behind MAOS involves the direct absorption of microwave energy by polar molecules, leading to rapid heating and accelerated reaction kinetics.

Research has demonstrated the efficacy of MAOS in various this compound synthesis applications. For instance, the microwave irradiation of starting materials containing this compound moieties has been shown to dramatically reduce reaction times and increase product yields. In one reported synthesis of a fused 1,2,4-triazine (B1199460) derivative bearing this compound, microwave irradiation completed the reaction in just 2.0 minutes with a 98% yield, compared to 2 hours of reflux yielding 62% in conventional methods. mdpi.com

MAOS has also been successfully applied to the solvent-free synthesis of this compound oligomers via Suzuki coupling reactions. This approach provides a rapid and environmentally friendly route for preparing highly pure this compound oligomers. For example, quaterthis compound was obtained in 6 minutes with a 65% isolated yield by reacting 2-bromo-2,2′-bithis compound with bis(pinacolato)diboron. Similarly, quinquethis compound was synthesized in 11 minutes with a 74% isolated yield from dibromoterthis compound and thienylboronic acid. researchgate.net The use of aluminum oxide as a solid support facilitated the optimization of reaction conditions, including time, temperature, catalyst, and base. researchgate.net

Furthermore, microwave assistance has been employed in palladium(II)-catalyzed C-H acylation of thiophenes with aldehydes, enabling the synthesis of various (cyclo)alkyl/aryl thienyl ketones. This method reduced reaction times from 1-3 hours to 15-30 minutes, leading to improved yields of up to 92%. Positional selectivity was achieved through the use of 2-pyridinyl and 2-pyrimidyl ortho-directing groups at the C-2 position of the this compound scaffold. rsc.org The synthesis of 3-aminobenzo[b]this compound scaffolds also benefited from microwave dielectric heating, shortening reaction times from 17 hours to 15 minutes while maintaining good yields. rsc.org

The following table summarizes selected examples of this compound derivative synthesis using MAOS:

| This compound Derivative Synthesized | Reaction Type / Method | Key Outcome (Time/Yield) | Reference |

| Fused 1,2,4-Triazine Derivative | Microwave Irradiation | 2.0 min, 98% yield (vs. 2 hrs, 62%) | mdpi.com |

| Quaterthis compound | Solvent-free Suzuki Coupling | 6 min, 65% yield | researchgate.net |

| Quinquethis compound | Solvent-free Suzuki Coupling | 11 min, 74% yield | researchgate.net |

| (Cyclo)alkyl/aryl Thienyl Ketones | Pd-catalyzed C-H Acylation | 15-30 min, up to 92% yield (vs. 1-3 hrs) | rsc.org |

| 3-Aminobenzo[b]this compound | Microwave Dielectric Heating | 15 min (vs. 17 hrs) | rsc.org |

Transition-Metal-Free Protocols

The development of transition-metal-free protocols for synthesizing this compound and its derivatives represents a significant advancement towards more sustainable and cost-effective chemical processes. These methods circumvent the need for expensive, often toxic, or difficult-to-remove metal catalysts, aligning with principles of green chemistry.

Several innovative transition-metal-free approaches have been reported for this compound construction and functionalization:

Sulfur-Mediated Cyclizations: this compound derivatives can be synthesized from 1,3-diynes through a facile single-step protocol involving elemental sulfur and sodium tert-butoxide (NaOtBu). This reaction proceeds via a plausible mechanism where a trisulfur radical anion acts as a key intermediate. organic-chemistry.org Another atom-economical method involves the reaction of substituted buta-1-enes or 1,4-diaryl-1,3-dienes with potassium sulfide, enabling the synthesis of thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org Additionally, a mild, metal-free, and base-promoted thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate (B1230152) yields substituted thiophenes via a tandem allylic substitution/deacetylative 5-exo-dig-thiocycloisomerization. organic-chemistry.org Metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or potassium O-ethyl xanthate (EtOCS2K) also provide various substituted thiophenes in good yields. organic-chemistry.org A general approach for the metal-free synthesis of multisubstituted this compound derivatives from tert-cyclobutanols and elemental sulfur via C-S bond formation under air has also been developed, demonstrating good functional group tolerance. researchgate.net

Borane-Catalyzed C-H Activation: A regiocontrolled and transition-metal-free approach to access exclusively 3-borylated this compound derivatives utilizes the commercially available B-chlorocatecholborane (ClBcat) reagent. ClBcat acts as a carbophilic Lewis acid, activating the alkyne in readily synthesized (Z)-organylthioenynes. This boron-induced activation initiates formal thioboration and subsequent sulfur dealkylation, leading to the formation of 3-borylated thiophenes in good yields. These borylated products are amenable to diverse downstream functionalization reactions, including C-C bond formation through cross-coupling, azidation, bromination, and C-H activation. nih.gov This method highlights the potential of main-group catalysts to mimic transition metal systems for C-H bond functionalization, particularly for electron-rich thiophenes. ulaval.ca

Oxidative C-H/C-H Coupling: Direct C-H/C-H coupling of water-soluble thiophenes has been achieved using potassium peroxymonosulfate (B1194676) (PPS) as a mild and inexpensive catalyst in aqueous media. This protocol offers a promising route to biocompatible this compound oligomers by eliminating complicated multi-step reactions and avoiding transition metals. iyte.edu.tr The broader field of metal-free oxidative C-H bond functionalization has seen significant progress, enabling the formation of C-C or C-hetero bonds (e.g., C-S) without metal catalysts, driven by environmental concerns and the desire for sustainability. researchgate.net

Other Metal-Free Cyclizations: In an environmentally sustainable strategy, inexpensive and safe EtOCS2K was used as a thiol surrogate in a mixed solvent (tetrabutylphosphonium bromide and H2O) for the chemoselective heterocyclization of bromoenynes, providing substituted thiophenes in good yields. organic-chemistry.org

These transition-metal-free protocols represent a crucial step towards greener and more efficient synthetic routes for this compound compounds, reducing environmental impact and production costs.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a highly advantageous and sustainable methodology for the synthesis of this compound-based conjugated polymers. This approach directly couples (hetero)aryl halides with C-H bonds of (hetero)arenes, eliminating the need for pre-functionalized monomers (e.g., organometallic reagents used in Suzuki or Stille couplings), thereby reducing synthetic steps and waste generation. researchgate.netnih.govrsc.org

Key aspects and findings regarding DArP for this compound and its derivatives include:

Mechanism and Advantages: DArP typically proceeds via a C-H activation pathway, often following a base-assisted, concerted metalation-deprotonation (CMD) mechanism, particularly with palladium catalysts. researchgate.netresearchgate.net This method is considered atom-economical, more cost-effective, and environmentally friendly compared to traditional cross-coupling reactions. researchgate.netrsc.orguwaterloo.ca It offers fewer synthetic steps, greater functional group tolerance, and the ability to produce high-molecular-weight, high-purity polymers under optimized conditions. researchgate.net

Polythis compound Synthesis: Thiophenes are widely used in materials for organic electronics, and DArP has been instrumental in preparing conjugated small molecules and, more recently, conjugated polymers. researchgate.net Regioregular poly(3-hexylthis compound) (P3HT), a crucial material for organic photovoltaics and other semiconductor devices, can be synthesized via DArP. nih.govresearchgate.netamericanelements.com The regioregularity achieved through DArP leads to increased crystallinity and enhanced conductivity in these polymers, improving their photonic and electronic properties. nih.gov

Challenges and Solutions: A primary challenge in DArP, especially for this compound substrates, is the potential lack of C-H bond selectivity, which can lead to undesired side reactions like homocoupling or β-defects, resulting in cross-linked materials or structural imperfections. researchgate.netresearchgate.netuwaterloo.ca Strategies to mitigate this include fine-tuning reaction conditions (e.g., temperature, reaction time, solvent system, phosphine (B1218219) ligand, carboxylate additives) researchgate.netrsc.org and designing new monomers where other reactive C-H bonds are blocked sterically or by unreactive substituents. researchgate.net For instance, chlorination of this compound derivatives, such as 3,3′,4,4′-tetrachloro-2,2′-bithis compound, has enabled efficient DArP to produce high-mobility conjugated polymers without evidence of structural defects. figshare.comacs.org

Catalyst Systems and Solvents: While palladium catalysts are commonly employed, research has also explored the use of earth-abundant catalysts. For example, a nickel(II) bipyridine catalyst combined with lithium hexamethyldisilazide as a base has been successfully used for DArP of di- and tri-thiophene heteroaryls with poly(hetero)aryl halides, yielding highly cross-linked organic polymers in 34-99% yields. nih.gov The choice of solvent is also critical; toluene (B28343) has been found suitable for electron-deficient thiophenes, while dimethylacetamide (DMAc) is preferred for electron-rich thiophenes in direct arylation polycondensation. rsc.org

Applications in Porous Polymers: DArP is also a versatile synthetic scheme for creating libraries of conjugated porous polymers (CPPs) containing this compound-flanked building blocks. This approach utilizes commercially available aryl bromides and this compound-flanked arenes, offering atomic efficiency and control over chemical structures, optoelectronic properties, and porosities relevant for applications like photocatalysis. acs.org

DArP represents a significant paradigm shift in conjugated polymer synthesis, offering a more sustainable, efficient, and versatile route to advanced this compound-based materials for diverse electronic and optoelectronic applications.

Advanced Characterization and Spectroscopic Analysis of Thiophene Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of thiophene-based compounds, providing insights into connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹⁹F NMR is invaluable for the characterization of fluorinated this compound compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent this compound shows two multiplets, corresponding to the protons at the α (C2, C5) and β (C3, C4) positions. chemicalbook.com For substituted thiophenes, the chemical shifts and coupling constants of the ring protons are sensitive to the electronic nature and position of the substituents. For instance, in 1,2-bis(5-aryl-2-phenylethynylthien-3-yl)hexafluorocyclopentene derivatives, distinct signals for the this compound protons can be observed in the aromatic region of the spectrum. researchgate.net In S-n-alkyl-tetrahydrothiophenium cations, the eight ring protons give rise to a complex, strongly coupled spin system that can be analyzed to understand conformational exchange. hhu.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound displays two signals for the α and β carbons. chemicalbook.comspectrabase.com The chemical shifts of the ring carbons in substituted thiophenes are influenced by the electronic effects of the substituents, and these shifts can be correlated with Hammett parameters to quantify these effects. lookchem.com For example, in this compound chalcone analogues, the substituent effects on the ¹³C chemical shifts in both the phenyl and this compound rings have been systematically studied. lookchem.com

¹⁹F NMR Spectroscopy: With its high sensitivity and wide chemical shift range, ¹⁹F NMR is a powerful tool for the analysis of fluorinated this compound derivatives. wikipedia.orgthermofisher.com This technique is particularly useful for fragment-based drug discovery, where it can be used to screen for the binding of fluorinated this compound-based fragments to biological macromolecules. researchgate.net The large chemical shift dispersion allows for the resolution of signals from different fluorine-containing functional groups, and the through-bond and through-space couplings to other nuclei provide valuable structural information. thermofisher.comnih.govnih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | α (2, 5) | ~7.3 |

| ¹H | β (3, 4) | ~7.1 |

| ¹³C | α (2, 5) | ~127 |

| ¹³C | β (3, 4) | ~125 |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups and probing the vibrational modes of this compound derivatives. The IR spectrum of this compound and its derivatives is characterized by several distinct absorption bands.

The C-H stretching vibrations of the this compound ring typically appear around 3100 cm⁻¹. nii.ac.jp The intensity of these bands is generally weak in tri-substituted derivatives, and they are absent in tetra-substituted thiophenes. nii.ac.jp The in-plane C-H deformation vibrations are observed in the 1250-1050 cm⁻¹ region. nii.ac.jp Furthermore, the out-of-plane C-H deformation bands, which appear between 900 and 650 cm⁻¹, are characteristic of the substitution pattern on the this compound ring. nii.ac.jp

Ring stretching vibrations are typically found in the 1540-1351 cm⁻¹ region. nii.ac.jp The C-S stretching mode in the this compound ring has been identified in the range of 852-637 cm⁻¹. iosrjournals.org For instance, in 2-thiophene carboxylic acid, the C-S stretching vibration is observed at 647 cm⁻¹ in the FT-IR spectrum. iosrjournals.org In this compound-derived phenylthiosemicarbazones, coordination to a metal ion via the sulfur atom can lead to a negative shift of the C=S stretching frequency. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Ring C-H Stretching | ~3100 |

| Ring Stretching | 1540-1351 |

| Hydrogen In-plane Deformation | 1250-1050 |

| Hydrogen Out-of-plane Deformation | 900-650 |

| C-S Stretching | 852-637 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound derivatives. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the this compound ring.

The UV spectrum of this compound itself exhibits an intense absorption band around 235 mµ. nii.ac.jp For 2-monosubstituted thiophenes, there is a linear relationship between the wavelengths of the first absorption bands and those of the corresponding monosubstituted benzenes. nii.ac.jp This indicates that a 2-substituent conjugates more effectively with the this compound ring than a 3-substituent. nii.ac.jp

In polythiophenes and other conjugated polymers containing this compound units, the UV-Vis spectrum is dominated by a broad absorption band in the visible region, which is associated with the π-π* transition of the conjugated backbone. rsc.org The position of this absorption maximum can be used to estimate the conjugation length of the polymer. rsc.org For example, copolymerization of terthis compound and bithis compound can lead to polymer films with an extended absorption band compared to the homopolymers. rsc.org The UV-Vis spectra of thiophenol-substituted corannulenes show that the absorption wavelengths are correlated with the number of thiophenol substituents. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives by analyzing their fragmentation patterns upon ionization.

Electron impact mass spectrometry (EI-MS) of 2-thiophenesulfonyl derivatives reveals fragmentation patterns that are influenced by the substituent on the sulfonyl group. tandfonline.comresearchgate.net The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines is significantly affected by the nature of the substituents at the 2- and 5-positions of the dihydrothis compound ring. arkat-usa.org